molecular formula C10H8BrNO B1267168 7-Bromo-4-methylquinolin-2(1h)-one CAS No. 89446-51-5

7-Bromo-4-methylquinolin-2(1h)-one

Cat. No. B1267168
CAS RN: 89446-51-5
M. Wt: 238.08 g/mol
InChI Key: VLVDHSVVOTZPAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Bromo-4-methylquinolin-2(1H)-one and related compounds typically involves multi-step chemical reactions that may include lithiation, formylation, reductive amination, and cyclization processes. For example, a related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline, was synthesized via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009). These methods showcase the complexity and versatility of synthetic routes available for quinoline derivatives.

Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methylquinolin-2(1H)-one can be elucidated using various spectroscopic techniques such as NMR, IR, and MS, along with X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and bonding patterns within the molecule. For instance, the structure of a related compound, 7-hydroxy-4-methylquinolin-2(1H)-one, was confirmed through IR, NMR spectral data, elemental analyses, and X-ray diffractometry (Deshmukh, Dhongade-Desai, & Chavan, 2005).

Scientific Research Applications

Synthesis Applications

The compound 7-Bromo-4-methylquinolin-2(1H)-one and its derivatives are primarily used in synthetic chemistry. A study by Wlodarczyk et al. (2011) describes its use in the Knorr synthesis, where it is a key intermediate in preparing compounds like 6-bromo-2-chloro-4-methylquinoline. This synthesis is crucial in infectious disease research, highlighting its importance in developing potential therapeutic agents (Wlodarczyk et al., 2011).

Anticancer Research

A significant area of application for this compound is in anticancer research. Kubica et al. (2018) synthesized derivatives of 7-amino-4-methylquinolin2(1H)-one, showing potential as anticancer agents. These compounds demonstrated selective activity against cancer cells, offering a basis for developing new anti-cancer drugs (Kubica et al., 2018).

Antiangiogenic Effects

Mabeta et al. (2009) evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones and a NCH3-4-oxo derivative. Their research found that these compounds reduced endothelial cell numbers, inhibited neovessel growth, and lowered proangiogenic factors, indicating their potential use in therapies targeting angiogenesis, particularly in cancer treatment (Mabeta et al., 2009).

Spectroscopic and Structural Studies

Mphahlele et al. (2002) conducted structural studies of 2-aryl-3-bromoquinolin-4(1H)-one derivatives using spectroscopic and X-ray crystallographic techniques. Understanding the structural properties of these compounds aids in the rational design of pharmaceuticals and other materials (Mphahlele et al., 2002).

Antibacterial and Antifungal Activities

Deshmukh et al. (2005) synthesized 7-hydroxy-4-methylquinolin-2(1H)-one and tested its antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Deshmukh et al., 2005).

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement of H302 . The precautionary statements are P264, P270, P301 + P312, and P501 . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

7-bromo-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVDHSVVOTZPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303614
Record name 7-bromo-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methylquinolin-2(1h)-one

CAS RN

89446-51-5
Record name 89446-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159382
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-bromo-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-methyl-1,2-dihydroquinolin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SC Ordonez-Rubiano, CA Maschinot… - Journal of Medicinal …, 2023 - ACS Publications
Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromodomain-containing protein 7 (BRD7) is implicated in multiple malignancies; …
Number of citations: 3 pubs.acs.org
S Ordonez, C Maschinot, S Wang, S Sood, B Strohmier… - 2023 - chemrxiv.org
Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromo-domain-containing protein 7 (BRD7) has been implicated in multiple …
Number of citations: 2 chemrxiv.org
S Consalvi - 2020 - books.google.com
This PhD thesis consists of three projects: the first and the second ones, carried out at Sapienza University of Rome, deal with the design and synthesis of novel COX-2 selective …
Number of citations: 0 books.google.com

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